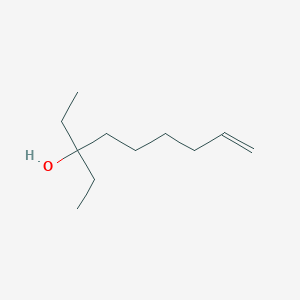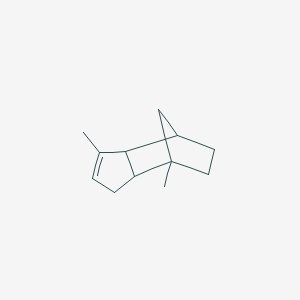
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is a bicyclic hydrocarbon with the molecular formula C10H14 . This compound is also known by other names such as dihydrodicyclopentadiene and tricyclo(5.2.1.0(2,6))dec-3-ene . It is a derivative of dicyclopentadiene and is characterized by its unique tricyclic structure.
Métodos De Preparación
The synthesis of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene typically involves the hydrogenation of dicyclopentadiene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve the distillation of products from a steam cracking process, which yields a mixture of hydrocarbons including the desired compound .
Análisis De Reacciones Químicas
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) to introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene can be compared with other similar compounds such as:
Dicyclopentadiene: A precursor to the compound, dicyclopentadiene has a similar structure but lacks the hydrogenation seen in this compound.
Tricyclo(5.2.1.0(2,6))dec-4-ene: Another stereoisomer with a similar tricyclic structure but different spatial arrangement of atoms.
Petasitene: A related compound with additional functional groups and different applications.
The uniqueness of this compound lies in its specific tricyclic structure and the versatility of its chemical reactions and applications.
Propiedades
Número CAS |
89422-05-9 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
3,7-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-8-3-4-10-11(8)9-5-6-12(10,2)7-9/h3,9-11H,4-7H2,1-2H3 |
Clave InChI |
NDMPGVVBUJNMNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C1C3CCC2(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


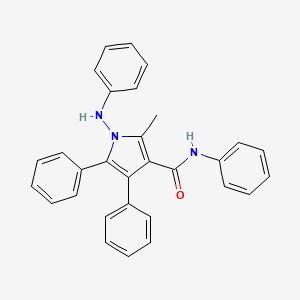
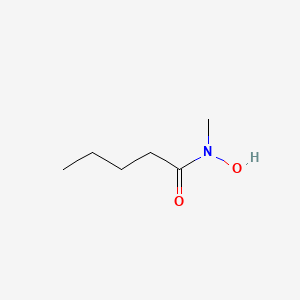
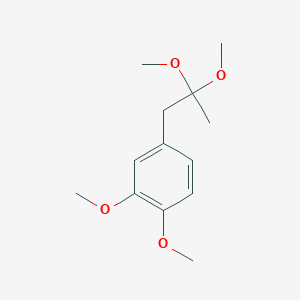

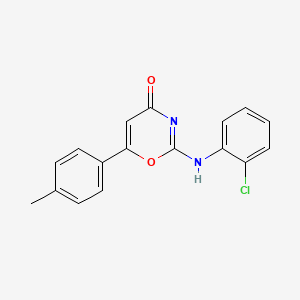
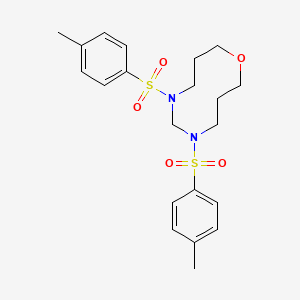
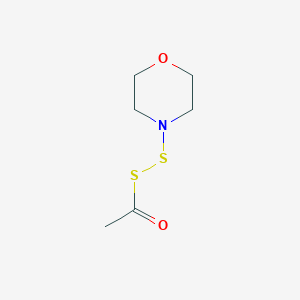
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
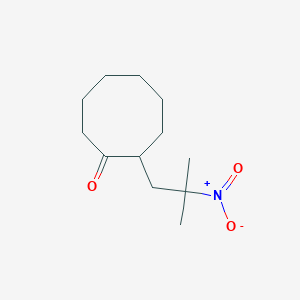

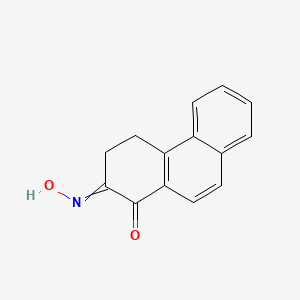

![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
